molecular formula C6H5FINO B8419701 2-Fluoro-3-iodo-4-methoxypyridine

2-Fluoro-3-iodo-4-methoxypyridine

Cat. No.: B8419701
M. Wt: 253.01 g/mol
InChI Key: OEOPTKGPZAAXFK-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-methoxypyridine (CAS 1627195-34-9) is a high-purity, trifunctionalized pyridine derivative of significant interest in advanced medicinal chemistry and organic synthesis. Its molecular formula is C 6 H 5 FINO, with a molecular weight of 253.01 g/mol. The compound features a unique arrangement of substituents—a fluorine at the 2-position, an iodine at the 3-position, and a methoxy group at the 4-position—which confers distinct electronic and steric properties ideal for constructing complex molecules. The iodine atom serves as an excellent handle for cross-coupling reactions, such as the copper-catalyzed trifluoromethylation used to incorporate the pharmacologically relevant trifluoromethyl group into aromatic systems. The electron-withdrawing nature of the fluorine and iodine atoms enhances reactivity for electrophilic substitution, while the methoxy group acts as an electron-donating director, allowing for precise, regioselective further functionalization. This makes the compound a critical synthetic intermediate for developing active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. Its primary research value lies in its role as a building block for molecules targeting various biological pathways. As a laboratory chemical, it is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling. The recommended storage condition is in a dark place under an inert atmosphere at 2-8°C.

Properties

Molecular Formula

C6H5FINO

Molecular Weight

253.01 g/mol

IUPAC Name

2-fluoro-3-iodo-4-methoxypyridine

InChI

InChI=1S/C6H5FINO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3

InChI Key

OEOPTKGPZAAXFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)F)I

Origin of Product

United States

Scientific Research Applications

Chemistry

2-Fluoro-3-iodo-4-methoxypyridine serves as a vital building block in the synthesis of more complex organic molecules. Its unique substituents allow for various synthetic transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

The compound is utilized in the design of bioactive molecules aimed at studying biological pathways and mechanisms. Its ability to modulate enzyme activity can lead to significant insights into cellular processes.

Industry

In industrial applications, this compound is used to produce specialty chemicals and materials with tailored properties, enhancing performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent.

Research Findings

Research indicates that the incorporation of halogen atoms into pyridine derivatives enhances their biological activities across various domains:

  • Pharmaceutical Applications : The compound serves as an intermediate in synthesizing drugs with improved efficacy due to enhanced biological activity.
  • Agrochemical Applications : Its use in developing pesticides has shown promising results, outperforming traditional compounds regarding effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-3-iodo-4-methoxypyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound C₆H₅FINO 2-F, 3-I, 4-OMe 253.02 Electrophilic substitution; pharmaceutical intermediate
3-Iodo-4-methoxypyridine C₆H₆INO 3-I, 4-OMe 235.02 Less reactive at position 2 (no F); used in cross-coupling
3-Fluoro-4-iodopyridine C₅H₃FIN 3-F, 4-I 223.98 Higher electrophilicity (no OMe); halogen exchange reactions
4-Fluoro-3-methoxypyridin-2-amine C₆H₇FN₂O 2-NH₂, 3-OMe, 4-F 142.13 Enhanced basicity (NH₂); potential bioactive agent
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine C₇H₇ClINO₂ 2-Cl, 3-OCH₂OMe, 4-I 315.50 Protected methoxy group; nucleophilic substitution
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine C₁₂H₁₀FNO₂ 2-OH, 5-(3-F-4-OMe-Ph) 227.21 Hydrogen bonding (OH); extended π-system for drug design

Key Observations:

Substituent Effects on Reactivity Electron-Withdrawing Groups (F, I): The fluoro and iodo groups in this compound activate the pyridine ring for electrophilic substitution, particularly at positions ortho/para to the methoxy group.

The hydroxypyridine derivative (5-(3-fluoro-4-methoxyphenyl)-2-hydroxypyridine) is structurally complex, with applications in kinase inhibition or as a ligand in metal coordination .

Synthetic Utility

  • 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine demonstrates the use of protecting groups (methoxymethoxy) to stabilize reactive sites during synthesis, a strategy applicable to this compound for selective deprotection .
  • Iodo substituents in these compounds facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), though the presence of fluorine may require milder conditions to avoid defluorination .

Physical Properties Iodo-substituted pyridines generally exhibit higher melting points (e.g., 268–287°C in ) compared to non-halogenated analogs. The methoxy group may further increase melting points due to intermolecular hydrogen bonding .

Q & A

Q. What are the recommended methods for synthesizing 2-Fluoro-3-iodo-4-methoxypyridine?

  • Methodological Answer : Synthesis typically involves sequential halogenation and methoxylation of a pyridine scaffold. For fluorination, electrophilic substitution or halogen exchange (e.g., Balz-Schiemann reaction) may be employed. Iodination often uses iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Methoxy introduction can proceed via nucleophilic aromatic substitution (SNAr) using methoxide ions.
  • Example Protocol :
  • Start with 3-iodo-4-methoxypyridine.
  • Fluorinate at the 2-position using Selectfluor™ in anhydrous acetonitrile at 80°C for 12 hours .
  • Purify via column chromatography (hexane/ethyl acetate gradient).
  • Key Considerations :
  • Monitor reaction progress using TLC or HPLC to avoid over-halogenation.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • ¹H NMR : Expect a singlet for the methoxy group (δ ~3.8–4.0 ppm). Fluorine coupling with adjacent protons may split signals (e.g., J₃-F ~12–15 Hz).
  • ¹³C NMR : Fluorine and iodine substituents deshield adjacent carbons (e.g., C2: δ ~160 ppm; C3: δ ~95 ppm due to iodine).
  • IR Spectroscopy :
  • Methoxy C-O stretch: ~1250 cm⁻¹.
  • Aromatic C-F stretch: ~1100–1200 cm⁻¹ .
  • Mass Spectrometry (MS) :
  • Molecular ion [M⁺] at m/z = 283 (C₆H₅FINO).
  • Fragmentation peaks at m/z 154 (loss of I) and 124 (loss of F and OCH₃) .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :
  • Personal Protection : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • Fire Safety : Toxic fumes (e.g., HF, HI) may form during combustion. Use CO₂ or dry chemical extinguishers .
  • Spill Management : Absorb with inert material (e.g., vermiculite), seal in a container, and dispose as halogenated waste .

Advanced Research Questions

Q. How can competing substitution pathways be mitigated during iodination of fluorinated methoxypyridine precursors?

  • Methodological Answer :
  • Regioselectivity Control :
  • Use sterically hindered bases (e.g., 2,6-lutidine) to direct iodination to the 3-position .
  • Optimize solvent polarity (e.g., DMF for SNAr vs. THF for radical pathways).
  • Table: Reaction Conditions for Iodination
PrecursorReagentSolventTemp (°C)Yield (%)Reference
2-Fluoro-4-methoxypyridineNISCHCl₃2572
2-Fluoro-4-methoxypyridineIClAcOH5068

Q. How does the electronic environment influence the stability of this compound under acidic/basic conditions?

  • Methodological Answer :
  • Acidic Conditions :
  • Methoxy group protonates, leading to ring activation. Risk of demethylation at high H⁺ concentrations.
  • Fluorine’s electron-withdrawing effect stabilizes the ring but may promote HI elimination .
  • Basic Conditions :
  • Iodine’s polarizability increases susceptibility to nucleophilic displacement (e.g., by OH⁻).
  • Use pH < 9 to minimize degradation. Monitor via UV-Vis spectroscopy (λmax ~270 nm) .

Q. What challenges arise in regioselective functionalization of this compound for complex molecule synthesis?

  • Methodological Answer :
  • Cross-Coupling Limitations :
  • Suzuki-Miyaura coupling at C3 (iodo site) is hindered by fluorine’s electronegativity. Use Pd(PPh₃)₄ with arylboronic acids at 80°C for 24 hours .
  • Protect the methoxy group with TMSCl to prevent demethylation during Stille couplings .
  • Table: Functionalization Strategies
Reaction TypeReagentSiteYield (%)Reference
Suzuki CouplingPhB(OH)₂, Pd(OAc)₂C355
Buchwald-HartwigAniline, Pd₂(dba)₃C548

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